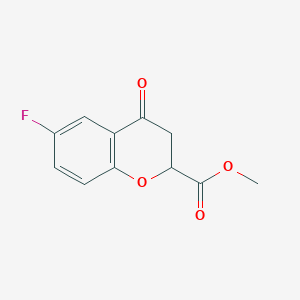

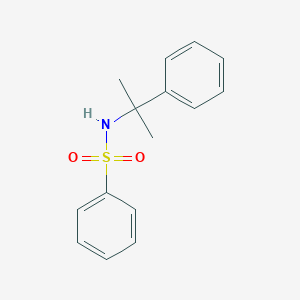

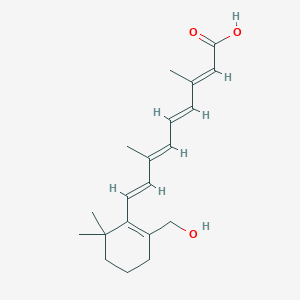

![molecular formula C16H19NO3 B132112 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol CAS No. 60372-08-9](/img/structure/B132112.png)

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol (BMPEA) is a synthetic compound used in scientific research1. It is a derivative of the amphetamine class of compounds and is found in a variety of dietary supplements1. BMPEA is known to have a wide range of effects on the body, including changes in metabolism, appetite, and behavior1.

Synthesis Analysis

The synthesis of BMPEA is not explicitly mentioned in the search results. However, similar compounds can be synthesized through various methods, including the reaction of 5-methoxy-2-nitrobenzaldehyde with benzylamine, followed by reduction with sodium borohydride2.Molecular Structure Analysis

The structure of BMPEA hints at potential catalytic applications1. Compounds structurally related to BMPEA have been used in catalytic processes, particularly in the oxidation of alcohols1. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important1.

Chemical Reactions Analysis

The specific chemical reactions involving BMPEA are not detailed in the search results. However, BMPEA is structurally similar to certain amino and methoxyphenyl groups, suggesting its potential utility in the synthesis of Schiff bases1. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry1.Physical And Chemical Properties Analysis

BMPEA has a molecular weight of 273.33 g/mol1. It is a white to off-white solid at room temperature2. The compound has a melting point of 145-147 °C, and its boiling point is 490.5 °C at 760 mmHg2.

Wissenschaftliche Forschungsanwendungen

- Intervalence Transitions and Electronic Communication : Research into bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, structures resembling the core of the compound , has shown that these molecules exhibit intriguing intervalence charge-transfer properties and electronic communication between redox centers. This suggests potential applications in organic electronics where controlled charge transfer and electronic communication are crucial (Barlow et al., 2005).

Applications in Material Synthesis

The structure of "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" bears resemblance to compounds used in material synthesis, indicating potential applications in this field:

Synthesis of Polysubstituted Pyrroles : A method utilizing derivatives similar to the compound for the synthesis of polysubstituted pyrroles has been developed. This process involves intermolecular cycloaddition, indicating the compound’s potential as a precursor or intermediate in the synthesis of complex organic structures (Kumar et al., 2017).

Synthesis of Novel Schiff Bases : The compound's structural similarity to certain amino and methoxyphenyl groups suggests its potential utility in the synthesis of Schiff bases. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry (Puthran et al., 2019).

Applications in Catalysis

The structure of the compound hints at potential catalytic applications, as seen in related research:

- Catalysis in Alcohol Oxidation : Compounds structurally related to "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" have been used in catalytic processes, particularly in the oxidation of alcohols. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important (Hazra et al., 2015).

Safety And Hazards

The specific safety and hazards associated with BMPEA are not detailed in the search results. However, it is important to note that BMPEA is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.

Zukünftige Richtungen

BMPEA has potential applications in various fields of research and industry1. Its structure suggests potential applications in material synthesis, catalysis, and medicinal chemistry1. However, more research is needed to fully understand its properties and potential uses1.

Eigenschaften

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

CAS RN |

60372-08-9 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

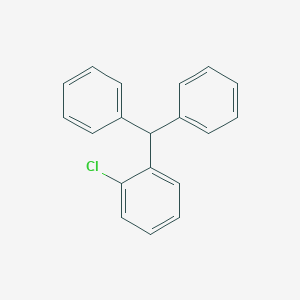

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

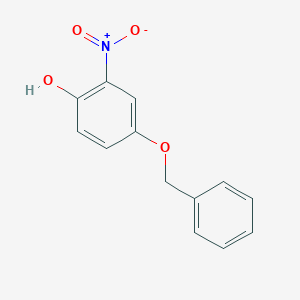

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

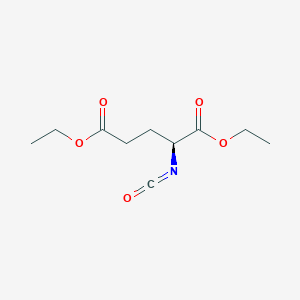

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)